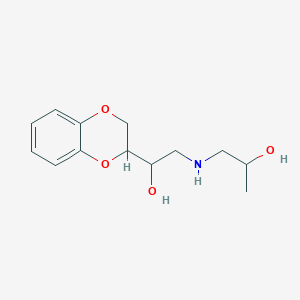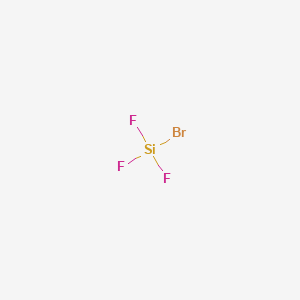
Silane, bromotrifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BTFS is a colorless liquid that has a boiling point of 48°C and a molecular weight of 209.95 g/mol. It is a highly reactive compound that contains both fluorine and silicon atoms, which makes it an attractive molecule for various applications. BTFS is synthesized by reacting bromotrifluoroethylene with hydrogen gas in the presence of a platinum catalyst.
Applications De Recherche Scientifique
BTFS has several potential applications in scientific research, including as a reagent in organic synthesis, a surface modifier in materials science, and a precursor for the synthesis of other fluorinated compounds. It is also used as a gas chromatography stationary phase in analytical chemistry. BTFS has been shown to be an effective reagent for the synthesis of various organic compounds, including fluorinated alcohols, amines, and ethers.
Mécanisme D'action
The mechanism of action of BTFS is not well understood, but it is believed to involve the reaction of the compound with various functional groups in organic molecules. The fluorine atoms in BTFS are highly electronegative, which makes the molecule highly reactive and capable of reacting with a wide range of organic compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of BTFS. However, studies have shown that exposure to high concentrations of BTFS can cause irritation to the eyes and respiratory system. It is important to handle BTFS with care and to use appropriate personal protective equipment when working with the compound.
Avantages Et Limitations Des Expériences En Laboratoire
BTFS has several advantages for use in lab experiments, including its high reactivity, low boiling point, and compatibility with various solvents. However, the compound is highly reactive and can be difficult to handle, which can limit its use in certain experiments. The purity of BTFS is also critical for its use in scientific research, and careful purification techniques are required to ensure that the compound is free from impurities.
Orientations Futures
There are several future directions for research on BTFS, including the development of new synthesis methods, the exploration of new applications in materials science and organic synthesis, and the investigation of the mechanism of action of the compound. Additionally, the use of BTFS in combination with other reagents and compounds may lead to the development of new and innovative synthetic pathways for the production of complex organic molecules.
In conclusion, BTFS is a highly reactive and unique compound that has significant potential for use in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTFS have been discussed in this paper. Further research on BTFS is needed to fully understand its properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of BTFS involves the reaction of bromotrifluoroethylene with hydrogen gas in the presence of a platinum catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation. The purity of BTFS is critical for its use in scientific research, and various techniques are used to ensure that the compound is free from impurities.
Propriétés
Numéro CAS |
14049-39-9 |
|---|---|
Nom du produit |
Silane, bromotrifluoro- |
Formule moléculaire |
BrF3Si |
Poids moléculaire |
164.98 g/mol |
Nom IUPAC |
bromo(trifluoro)silane |
InChI |
InChI=1S/BrF3Si/c1-5(2,3)4 |
Clé InChI |
AQWNPYLONRVQCU-UHFFFAOYSA-N |
SMILES |
F[Si](F)(F)Br |
SMILES canonique |
F[Si](F)(F)Br |
Autres numéros CAS |
14049-39-9 |
Synonymes |
Trifluorobromosilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




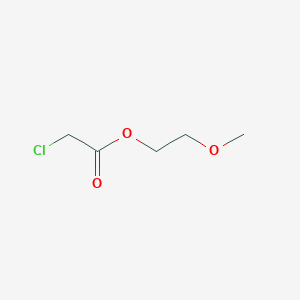
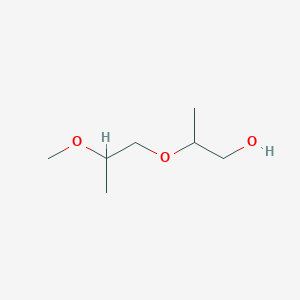
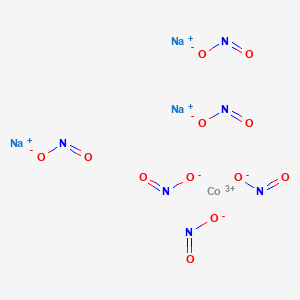
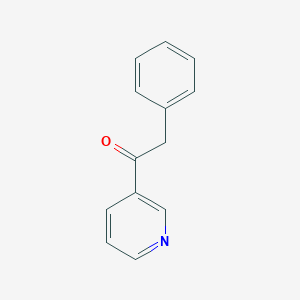
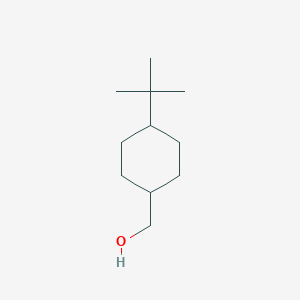
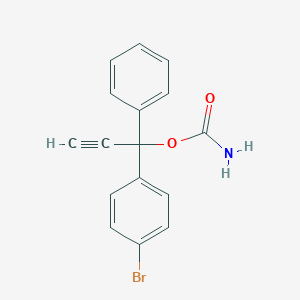
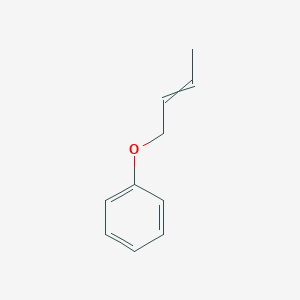

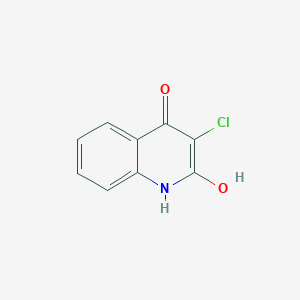
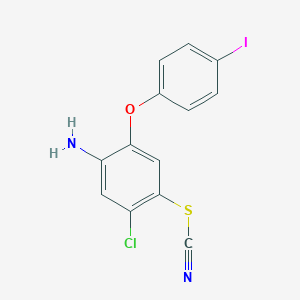
![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

